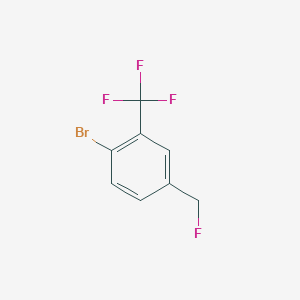

4-Bromo-3-(trifluoromethyl)benzyl fluoride

描述

4-Bromo-3-(trifluoromethyl)benzyl fluoride (B91410), identified by the IUPAC name 2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene, is a halogenated aromatic compound. vulcanchem.com Its molecular structure is notable for the presence of three distinct halogen-containing functional groups: a bromo group, a trifluoromethyl (-CF3) group, and a fluoromethyl (-CH2F) group. This unique combination of substituents on a benzene (B151609) ring provides a platform for diverse chemical transformations and applications in advanced research.

Table 1: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)benzyl fluoride

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene vulcanchem.com |

| Molecular Formula | C₈H₅BrF₄ vulcanchem.comsynquestlabs.com |

| Molecular Weight | 257.02 g/mol synquestlabs.com |

| CAS Number | 2244084-02-2 vulcanchem.com |

| InChIKey | VRENDQIOGLXCKZ-UHFFFAOYSA-N vulcanchem.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUJKIZTVAOJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Trifluoromethyl Benzyl Fluoride

Strategic Approaches to C-Br Bond Formation in Substituted Benzenes

The introduction of a bromine atom onto a substituted benzene (B151609) ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. In the context of synthesizing 4-Bromo-3-(trifluoromethyl)benzyl fluoride (B91410), a logical precursor is 3-(trifluoromethyl)toluene.

This precursor contains two substituents with opposing directing effects: the methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. The interplay of these effects is crucial for the strategic formation of the C-Br bond at the desired C4 position.

The methyl group, being an activating group, increases the electron density at the ortho (C2 and C6) and para (C4) positions, making them more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta positions (C5 relative to -CF₃).

When 3-(trifluoromethyl)toluene undergoes electrophilic bromination, the directing effects of both substituents must be considered. The C4 position is para to the activating methyl group and meta to the deactivating trifluoromethyl group. This convergence of directing effects strongly favors the bromination at the C4 position, leading to the formation of 4-bromo-3-(trifluoromethyl)toluene with high regioselectivity.

Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the generation of a highly electrophilic bromine species that attacks the electron-rich aromatic ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Bromination of 3-(Trifluoromethyl)toluene

| Position | Relation to -CH₃ | Relation to -CF₃ | Combined Effect |

| C2 | ortho (activated) | ortho (deactivated) | Moderately favored |

| C4 | para (activated) | meta (favored) | Strongly favored |

| C5 | meta (disfavored) | para (deactivated) | Disfavored |

| C6 | ortho (activated) | ortho (deactivated) | Moderately favored |

Regioselective Trifluoromethylation Techniques Applied to Benzyl (B1604629) Systems

While the target molecule already contains a trifluoromethyl group on the aromatic ring, this section will discuss the hypothetical regioselective introduction of a trifluoromethyl group at the benzylic position of a related precursor. Direct C(sp³)–H trifluoromethylation of benzylic positions has emerged as a powerful tool in medicinal chemistry.

For a substrate like 4-bromotoluene, regioselective trifluoromethylation of the benzylic C-H bonds would be required. This transformation is challenging due to the strength of C-H bonds and the need to control selectivity. Radical-based approaches are common for such functionalizations. These methods typically involve the generation of a benzylic radical, which is then trapped by a trifluoromethyl source.

The regioselectivity of such reactions on substituted toluenes can be influenced by the steric and electronic environment of the benzylic C-H bonds. Research has shown a dependence on the steric hindrance, with primary benzylic C-H bonds often reacting more readily than secondary ones. nsf.gov

Various methods for benzylic trifluoromethylation have been developed, often employing copper catalysts and electrophilic trifluoromethylating reagents. nih.gov For instance, the copper-mediated trifluoromethylation of benzyl bromides using S-(trifluoromethyl)diphenylsulfonium salts proceeds under mild conditions. nih.gov This suggests a pathway where a benzylic bromide is first formed and then substituted by a trifluoromethyl group.

Fluorination Reactions for Benzyl Fluoride Moiety Construction

The final step in the synthesis of 4-Bromo-3-(trifluoromethyl)benzyl fluoride is the introduction of the fluorine atom at the benzylic position. This can be achieved through several fluorination strategies, primarily categorized as nucleophilic or electrophilic routes. The choice of method often depends on the nature of the immediate precursor, which is typically a benzyl alcohol or a benzyl halide.

Nucleophilic Fluorination Routes and Mechanistic Insights

Nucleophilic fluorination is a common method for forming C-F bonds and typically involves the displacement of a good leaving group, such as a bromide or a sulfonate ester, by a fluoride ion. A plausible precursor for this step is 4-bromo-3-(trifluoromethyl)benzyl bromide.

The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion. The success of this reaction depends on a suitable fluoride source and reaction conditions that favor the Sₙ2 pathway over competing elimination reactions.

A variety of nucleophilic fluorinating reagents are available, each with its own advantages. nii.ac.jp

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common sources of fluoride ions. Their reactivity can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents.

Amine/HF Reagents: Reagents like triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF) offer a soluble and less basic source of fluoride, which can be advantageous in minimizing elimination side reactions. nii.ac.jp

Tetrabutylammonium Fluoride (TBAF): This is a soluble source of fluoride ions, often used in anhydrous form for efficient fluorination of alkyl halides and sulfonates.

Table 2: Common Nucleophilic Fluorinating Agents for Benzyl Bromides

| Reagent | Typical Conditions | Advantages |

| KF/CsF | Polar aprotic solvent (e.g., acetonitrile), often with a phase-transfer catalyst | Cost-effective |

| Et₃N·3HF | Acetonitrile (B52724), elevated temperature | Mild, reduced basicity |

| TBAF | Anhydrous THF or acetonitrile, room temperature | High reactivity, soluble |

Alternatively, 4-bromo-3-(trifluoromethyl)benzyl alcohol can be converted into the target fluoride. The hydroxyl group is a poor leaving group and must first be activated. This is often achieved by converting it into a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by a fluoride ion. A more direct approach is the use of deoxofluorinating reagents.

Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can directly convert alcohols to fluorides. lookchem.comgoogle.com These reagents react with the alcohol to form an intermediate fluoroalkoxysulfurane, which then undergoes intramolecular nucleophilic attack by fluoride to displace the sulfur-containing leaving group.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon species with an electrophilic fluorine source ("F⁺" equivalent). While less common for the direct conversion of benzyl halides, this approach can be applied to the fluorination of benzylic C-H bonds.

For a precursor like 4-bromo-3-(trifluoromethyl)toluene, direct C-H fluorination at the benzylic position would be a highly efficient strategy. This typically involves the generation of a benzylic radical, which then reacts with an electrophilic fluorinating agent.

Common electrophilic fluorinating reagents contain an N-F bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups. Examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). These reactions are often mediated by transition metal catalysts or photoredox catalysts to facilitate the initial C-H bond activation. beilstein-journals.org

Multi-step Synthetic Pathways and Optimized Reaction Conditions

A logical and efficient multi-step synthesis of 4-bromo-3-(trifluoromethyl)benzyl fluoride would begin with a readily available starting material and proceed through a series of high-yielding and regioselective reactions.

Precursor Synthesis and Derivatization

A plausible synthetic route starts from 3-(trifluoromethyl)toluene.

Step 1: Electrophilic Bromination

The first step is the regioselective bromination of 3-(trifluoromethyl)toluene to form 4-bromo-3-(trifluoromethyl)toluene. As discussed in section 2.1, the directing effects of the methyl and trifluoromethyl groups favor the formation of the desired isomer.

Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃)

Solvent: Dichloromethane (B109758) or carbon tetrachloride

Conditions: Room temperature

Step 2: Free-Radical Benzylic Bromination

The methyl group of 4-bromo-3-(trifluoromethyl)toluene is then converted to a bromomethyl group via a free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. libretexts.org The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). lookchem.com

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

Solvent: Carbon tetrachloride or (trifluoromethyl)benzene lookchem.com

Conditions: Reflux, photochemical initiation

This yields the key intermediate, 4-bromo-3-(trifluoromethyl)benzyl bromide.

Step 3: Nucleophilic Fluorination

The final step is the conversion of the benzyl bromide to the benzyl fluoride via nucleophilic substitution, as detailed in section 2.3.1.

Reagents: A suitable fluoride source such as spray-dried potassium fluoride with a phase-transfer catalyst.

Solvent: Acetonitrile

Conditions: Elevated temperature

Alternative Pathway via Benzyl Alcohol

An alternative final step involves the conversion of 4-bromo-3-(trifluoromethyl)benzyl bromide to the corresponding alcohol, followed by deoxofluorination.

Step 3a: Hydrolysis

The benzyl bromide can be hydrolyzed to 4-bromo-3-(trifluoromethyl)benzyl alcohol using aqueous base.

Reagents: Sodium hydroxide (B78521) or potassium carbonate in an aqueous/organic solvent mixture.

Conditions: Mild heating

Step 3b: Deoxofluorination

The resulting benzyl alcohol is then treated with a deoxofluorinating agent.

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

Solvent: Anhydrous dichloromethane

Conditions: Low temperature (e.g., -78 °C to room temperature)

One-Pot and Tandem Reaction Sequences

One-pot and tandem (or cascade) reactions offer significant advantages in chemical synthesis by reducing the number of workup and purification steps, saving time, reagents, and minimizing waste. For a multifunctional molecule like 4-bromo-3-(trifluoromethyl)benzyl fluoride, such sequences are highly desirable.

A hypothetical one-pot synthesis could commence from 4-bromo-3-(trifluoromethyl)toluene. The process would involve an initial benzylic bromination followed by an in situ nucleophilic fluorination. For instance, the toluene (B28343) derivative could first be subjected to a radical initiator and a bromine source to form the intermediate 4-bromo-3-(trifluoromethyl)benzyl bromide. Without isolation, a fluoride salt (e.g., potassium fluoride) and a phase-transfer catalyst could then be introduced to the reaction mixture to facilitate the subsequent halide exchange to yield the final product.

Tandem reactions, where a single catalyst promotes multiple sequential transformations, are also a powerful strategy. For example, a reaction manifold could be designed where a catalyst first facilitates a C-H activation/bromination at the benzylic position, followed by a catalyzed nucleophilic fluorination. While specific one-pot or tandem methodologies for the direct synthesis of 4-bromo-3-(trifluoromethyl)benzyl fluoride are not extensively documented, the principles have been applied to similar structures, such as in the copper(I)-catalyzed tandem preparation of 2-fluoroalkylbenzimidazoles. rsc.org The development of such a process for the target compound would represent a significant advancement in synthetic efficiency.

Catalytic Systems in the Synthesis of 4-Bromo-3-(trifluoromethyl)benzyl fluoride

Catalysis is central to modern organic synthesis, enabling efficient and selective bond formations. The construction of both the C-Br and C-F bonds in 4-bromo-3-(trifluoromethyl)benzyl fluoride can be achieved through various catalytic systems.

Transition Metal Catalysis in C-X Bond Formation (X=Br, F)

Transition metals are powerful catalysts for forming carbon-halogen bonds due to their ability to undergo oxidative addition and reductive elimination cycles.

C-Br Bond Formation: The synthesis of the precursor, 4-bromo-3-(trifluoromethyl)benzyl bromide, can be achieved via benzylic bromination of 4-bromo-3-(trifluoromethyl)toluene. While this is often performed under free-radical conditions (e.g., Wohl-Ziegler reaction with N-bromosuccinimide), transition metal catalysis offers alternative pathways. thieme-connect.comnumberanalytics.com For instance, copper or iron catalysts can promote benzylic C–H oxidation to generate a benzylic radical or carbocation intermediate, which can then be trapped by a bromide source. nih.gov

C-F Bond Formation: The introduction of the benzylic fluorine atom is a key step, often accomplished by nucleophilic fluorination of the corresponding benzyl bromide or alcohol. Transition metal catalysis is crucial for this transformation, as the C-F bond formation can be challenging. beilstein-journals.org Palladium, copper, and silver complexes have been shown to catalyze benzylic C(sp³)–F bond formation. beilstein-journals.org For example, a palladium(II) catalyst can activate a benzyl alcohol for fluorination with a nucleophilic fluoride source, proceeding through a Pd(IV)-fluoride intermediate that undergoes reductive elimination. beilstein-journals.org Copper-catalyzed methods have also been developed for the trifluoromethylation of benzyl bromides, and similar principles can be applied to fluorination. beilstein-journals.org

The table below summarizes representative conditions for transition metal-catalyzed benzylic fluorination applicable to substrates similar to 4-bromo-3-(trifluoromethyl)benzyl bromide.

| Catalyst System | Substrate Type | Fluoride Source | Typical Conditions | Ref. |

| Fe(II) catalyst | Benzylic C-H | Selectfluor | Acetonitrile, Room Temp. | beilstein-journals.orgnih.gov |

| Cu(I)/Bipyridine | Benzyl Bromide | AgF | Organic Solvent, Heat | beilstein-journals.org |

| Pd(OAc)₂/Ligand | Benzyl Alcohol | Nucleophilic F⁻ | Oxidant, Heat | beilstein-journals.org |

Organocatalysis and Biocatalysis Applications

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for many transformations. For benzylic fluorination, photocatalytic methods using organic dyes or ketones as catalysts have been developed. thieme-connect.com These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism, where the photoexcited catalyst abstracts a benzylic hydrogen to form a benzylic radical. thieme-connect.com This radical is then trapped by an electrophilic fluorine source like Selectfluor. thieme-connect.comnih.gov This approach offers mild reaction conditions and high functional group tolerance. thieme-connect.com Additionally, charge-transfer complexes between an organic base (like DMAP) and Selectfluor can induce benzylic fluorination. acs.orgmpg.de

Biocatalysis: The use of enzymes for chemical synthesis offers unparalleled selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of 4-bromo-3-(trifluoromethyl)benzyl fluoride is not established, the potential exists. Halogenase enzymes are known to catalyze the site-selective halogenation of organic substrates. It is conceivable that an engineered halogenase could perform the benzylic bromination of 4-bromo-3-(trifluoromethyl)toluene. Furthermore, the discovery of fluorinase enzymes, which can form C-F bonds, opens the door to future biocatalytic routes for benzylic fluorination, although their substrate scope is currently limited. The combination of photocatalysis and biocatalysis has also been explored for the halogenation of aromatic compounds, suggesting future hybrid approaches. mdpi.com

Green Chemistry Principles in the Synthesis of the Compound

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, avoiding hazardous solvents, and maximizing the incorporation of reactant atoms into the final product. agchemigroup.eu

Solvent-Free and Aqueous Media Syntheses

Traditional benzylic halogenations often use hazardous chlorinated solvents like carbon tetrachloride. researchgate.net Green chemistry seeks to replace these with more environmentally benign alternatives.

Solvent-Free and Alternative Solvents: The Wohl-Ziegler bromination has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. thieme-connect.com Ionic liquids have also been explored as recyclable, non-volatile solvents for benzylic bromination. thieme-connect.com The use of acetonitrile has been shown to be a more reproducible and less toxic alternative to chlorinated solvents for radical brominations. researchgate.net

Aqueous Media: Performing reactions in water is a key goal of green chemistry. Methodologies for the trifluoromethylation of benzylic C-H bonds in acetone/water mixtures have been reported, demonstrating the feasibility of C-C bond formation at the benzylic position in aqueous systems. nih.govepa.govresearchgate.net Similar strategies could be adapted for fluorination. For instance, benzylic fluorination of phenylacetic acid derivatives shows solvent-dependent selectivity, with aqueous conditions favoring certain pathways. acs.org

Atom Economy and Waste Minimization Studies

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction in converting reactant atoms to product atoms. nih.gov Syntheses involving stoichiometric reagents, such as the use of N-bromosuccinimide (NBS) for bromination, can have lower atom economy due to the generation of succinimide (B58015) as a byproduct. A hypothetical comparison is shown below.

| Reaction | Reagents | Byproducts | Atom Economy |

| Benzylic Bromination with NBS | Toluene Derivative + NBS | Benzyl Bromide + Succinimide | Lower |

| Direct C-H Bromination | Toluene Derivative + HBr + Oxidant | Benzyl Bromide + H₂O | Potentially Higher |

Direct C-H functionalization reactions are highly desirable as they are inherently more atom-economical. rsc.org A direct catalytic C-H fluorination of 4-bromo-3-(trifluoromethyl)toluene would represent an ideal, high atom-economy route to the target molecule.

Reaction Mechanisms and Reactivity Studies of 4 Bromo 3 Trifluoromethyl Benzyl Fluoride

Mechanistic Investigations of Bromine Reactivity

The carbon-bromine bond in 4-bromo-3-(trifluoromethyl)benzyl fluoride (B91410) is a primary site for chemical modification, enabling the introduction of a wide array of functional groups. The strong electron-withdrawing nature of the trifluoromethyl group, positioned meta to the bromine, enhances the electrophilicity of the aryl ring, influencing the pathways of several important reaction classes.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically fast, elimination step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

For SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. libretexts.org In 4-bromo-3-(trifluoromethyl)benzyl fluoride, the trifluoromethyl (CF₃) group, a potent electron-withdrawing group, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, the position of the CF₃ group is crucial. For optimal stabilization of the negative charge in the Meisenheimer intermediate, the electron-withdrawing group should be positioned ortho or para to the leaving group. libretexts.org In the case of 4-bromo-3-(trifluoromethyl)benzyl fluoride, the CF₃ group is in the meta position relative to the bromine atom. This positioning is less effective at stabilizing the intermediate carbanion through resonance, which generally makes the SNAr pathway less favorable compared to substrates with ortho or para electron-withdrawing groups.

While direct SNAr on the C-Br bond of 4-bromo-3-(trifluoromethyl)benzyl fluoride might be challenging under standard conditions, related transformations on similar structures have been documented in patent literature, often requiring forcing conditions or the use of highly reactive nucleophiles. For instance, the synthesis of certain urea (B33335) derivatives involves the reaction of 4-bromo-3-(trifluoromethyl)phenyl isocyanate with nucleophiles, highlighting the utility of the substituted phenyl ring in synthetic chemistry.

Metal-catalyzed Cross-Coupling Mechanisms (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 4-bromo-3-(trifluoromethyl)benzyl fluoride serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the rate of oxidative addition. While specific studies on 4-bromo-3-(trifluoromethyl)benzyl fluoride are limited, Suzuki-Miyaura reactions on unprotected ortho-bromoanilines with various boronic esters have been shown to be effective, demonstrating the tolerance of the reaction to various functional groups, including electron-withdrawing ones. nih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | High | nih.gov |

| CataXCium A Pd G3 | Various | Various | 90 | Good to Excellent | nih.govresearchgate.net |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The mechanism involves a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The reaction is typically carried out under mild conditions with an amine base. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to give the arylamine product and regenerate the Pd(0) catalyst.

Radical Reactions Involving the C-Br Bond

Mechanisms of Trifluoromethyl Group Transformation

The trifluoromethyl (CF₃) group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can undergo transformations such as defluorination or derivatization.

Stability and Reactivity of the CF₃ Group Under Various Conditions

The CF₃ group is exceptionally stable under a wide range of reaction conditions, including many metal-catalyzed cross-coupling reactions. This stability is attributed to the high bond dissociation energy of the C-F bond. However, it is not completely inert. It can undergo decomposition in the presence of certain transition metal catalysts, Lewis acids, metal hydrides, and under strong basic conditions. nih.gov Protolytic defluorination of trifluoromethyl-substituted arenes can occur in superacids, proceeding through the formation of carbocationic intermediates. nih.gov The electron-withdrawing nature of the aromatic ring can influence the reactivity of the CF₃ group; electron-deficient arenes are generally less reactive towards ionization of the C-F bond. nih.gov

Defluorination and Derivatization Mechanisms

Defluorination of the CF₃ group is a challenging transformation but can be achieved under specific conditions. For example, the hydrolysis of trifluoromethylphenols to hydroxybenzoic acids has been observed under aqueous conditions, with the proposed mechanism involving a β-elimination from the deprotonated phenolate. chemrxiv.orgrsc.org The position of other substituents on the aromatic ring significantly impacts the feasibility of this reaction. chemrxiv.orgrsc.org While this applies to phenolic substrates, it highlights a potential pathway for C-F bond cleavage in activated systems.

Visible-light photoredox catalysis has emerged as a powerful tool for radical-mediated reactions, including defluorinative alkylation of α-trifluoromethyl alkenes. ulsan.ac.kr Although not directly applicable to an aromatic CF₃ group, these methods demonstrate the potential for radical pathways to effect C-F bond cleavage.

Derivatization of the CF₃ group without complete defluorination is also an area of active research. Palladium-catalyzed ortho-C-H trifluoromethylation of benzylamines has been achieved, demonstrating that the CF₃ group can be introduced onto a molecule containing a benzylamine (B48309) moiety. nih.gov

Reactivity of the Benzyl (B1604629) Fluoride Moiety

The benzyl fluoride group is the primary site for nucleophilic substitution in this molecule. While the carbon-fluorine bond is the strongest single bond to carbon, its position on a benzylic carbon makes it susceptible to substitution reactions, particularly when activated. The presence of the bromo and trifluoromethyl substituents on the aromatic ring significantly modulates this reactivity through potent electronic and steric effects.

Nucleophilic substitution at a primary benzylic carbon can theoretically proceed through either a dissociative (SN1) or an associative (SN2) mechanism. However, the electronic properties of 4-bromo-3-(trifluoromethyl)benzyl fluoride heavily dictate the operative pathway.

The SN1 mechanism involves the formation of a carbocation intermediate. For this compound, the generation of a benzyl carbocation is strongly disfavored. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I). nih.gov This effect destabilizes the adjacent carbocation, significantly raising the activation energy for the SN1 pathway. The bromine atom also exerts an electron-withdrawing inductive effect, further contributing to the electronic destabilization of any potential cationic intermediate. Therefore, the SN1 pathway is considered highly unlikely under typical nucleophilic substitution conditions.

Consequently, the SN2 mechanism is the dominant pathway for this substrate. libretexts.org The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the leaving group with an inversion of stereochemistry at the reaction center. libretexts.org The rate of this bimolecular reaction is sensitive to both electronic and steric factors. The strong inductive electron withdrawal by the -CF3 and -Br substituents increases the partial positive charge (electrophilicity) on the benzylic carbon, making it more attractive to nucleophiles.

Computational studies on substituted benzyl fluorides have shown that the benzylic effect—the observed acceleration of SN2 reactions at benzylic positions compared to methyl positions—is primarily governed by the electrostatic interaction between the reacting fragments rather than charge delocalization into the aromatic ring in the transition state. acs.orgidc-online.com Electron-withdrawing substituents are known to lower the SN2 activation barrier by enhancing this electrostatic attraction. acs.org

| Factor | SN1 Pathway | SN2 Pathway | Implication for 4-Bromo-3-(trifluoromethyl)benzyl fluoride |

|---|---|---|---|

| Substrate Structure | Favors 3° > 2° > 1° | Favors 1° > 2° > 3° | Primary (1°) benzylic position strongly favors SN2. |

| Carbocation Stability | Requires stable carbocation | No intermediate formed | Electron-withdrawing -CF3 and -Br groups strongly destabilize a carbocation, disfavoring SN1. |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | Reaction proceeds with a range of nucleophiles via the SN2 mechanism. |

| Leaving Group | Good leaving group required | Good leaving group enhances rate | Fluoride is a poor leaving group, but its departure is facilitated in the SN2 transition state, especially with activation. beilstein-journals.org |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Protic solvents can activate the C-F bond via hydrogen bonding, enhancing SN2 reactivity. researchgate.net |

The reactivity of the benzylic position is also influenced by the molecule's conformation and underlying stereoelectronic effects. The key conformational variable is the rotation around the CAr-Cbenzyl bond. The trifluoromethyl group is sterically demanding, with a size comparable to an ethyl group. researchgate.net Its position ortho to the benzyl fluoride moiety creates steric hindrance that can influence the preferred rotational conformer and, subsequently, the trajectory of nucleophilic attack. The most stable conformation will likely position the bulky -CF3 group away from the benzylic methylene (B1212753) group to minimize steric strain, which may affect the accessibility of the anti-periplanar pathway required for SN2 attack.

Stereoelectronic effects are dominated by the powerful inductive properties of the substituents.

Inductive Withdrawal: As discussed, the -CF3 and -Br groups inductively withdraw electron density from the aromatic ring, which in turn makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Hydrogen Bond Acceptor: The fluorine atom of the C-F bond can act as a Lewis base or hydrogen bond acceptor. researchgate.net This interaction is a critical stereoelectronic effect. The stabilization of the SN2 transition state is most effective when hydrogen-bond donors (like water molecules) can align properly with the C-F bond axis as the bond begins to break. researchgate.net This interaction polarizes the C-F bond, weakens it, and stabilizes the leaving fluoride anion, thereby lowering the activation energy of the substitution.

Chemoselectivity and Regioselectivity in Reactions of 4-Bromo-3-(trifluoromethyl)benzyl fluoride

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. 4-Bromo-3-(trifluoromethyl)benzyl fluoride possesses two primary sites for reaction with nucleophiles or in coupling reactions: the benzylic C-F bond and the aromatic C-Br bond.

Under typical nucleophilic substitution conditions (e.g., using alkoxides, amines, or cyanides), the reaction is expected to be highly chemoselective for the benzylic position. The sp3-hybridized benzylic carbon is a much more favorable electrophilic site for SN2 reactions than the sp2-hybridized carbon of the aryl bromide. Nucleophilic aromatic substitution (SNAr) at the C-Br bond is generally disfavored unless the ring is strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the powerful -CF3 group is meta to the bromine, providing only minimal activation for an SNAr pathway.

Conversely, reactions involving transition-metal catalysts, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), would be highly selective for the aryl bromide position. These reactions proceed through a different mechanism (oxidative addition, transmetalation, reductive elimination) for which aryl halides are classic substrates, while the benzyl fluoride moiety would remain inert.

Therefore, the choice of reagents and reaction conditions allows for high regioselectivity in targeting either functional group.

| Reaction Site | Reaction Type | Typical Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Benzylic C-F Bond | Nucleophilic Substitution (SN2) | Strong nucleophiles (e.g., NaCN, NaOR, NHR2); often with protic co-solvents. | Displacement of fluoride by the nucleophile. |

| Aromatic C-Br Bond | Cross-Coupling Reaction | Pd or Cu catalyst, ligand, base, and coupling partner (e.g., boronic acid, alkyne, amine). | Replacement of bromine with the coupling partner's organic group. |

| Aromatic C-Br Bond | Nucleophilic Aromatic Substitution (SNAr) | Very strong nucleophiles and harsh conditions. | Generally unreactive or low yielding due to lack of ortho/para activation. |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the detailed mechanisms, transition states, and energy profiles of reactions involving complex molecules like 4-bromo-3-(trifluoromethyl)benzyl fluoride.

Transition State Theory (TST) is a fundamental model used to calculate reaction rates based on the properties of the transition state. Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of the geometries and energies of reactants, products, and the transition state connecting them.

For the SN2 reaction of 4-bromo-3-(trifluoromethyl)benzyl fluoride, DFT calculations can be used to map out the potential energy surface along the reaction coordinate. This involves modeling the approach of the nucleophile, the formation of the C-nucleophile bond, the simultaneous breaking of the C-F bond, and the departure of the fluoride ion. The highest point on this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡).

Studies on similar substituted benzyl fluorides have used high-level ab initio and DFT methods to quantify the benzylic effect and the influence of substituents. acs.orgidc-online.com These calculations confirm that strong electron-withdrawing groups, analogous to the -CF3 group, generally lower the activation barrier for SN2 identity exchange reactions. By calculating the energy profile, one can quantitatively confirm that the SN2 pathway is vastly more favorable than the SN1 pathway, which would involve a high-energy carbocation intermediate.

| Substituent (Y) | Character | Illustrative ΔE‡ (kcal/mol) |

|---|---|---|

| -NH2 | Strongly Electron-Donating | -4.1 |

| -OCH3 | Electron-Donating | -4.5 |

| -H | Neutral | -4.6 |

| -CN | Electron-Withdrawing | -5.9 |

| -NO2 | Strongly Electron-Withdrawing | -6.4 |

While gas-phase DFT calculations are invaluable, reactions in solution are significantly influenced by the surrounding solvent molecules. Quantum mechanics/molecular mechanics (QM/MM) simulations are a hybrid approach designed to model reactions in complex environments. mdpi.com

In a QM/MM simulation of a reaction involving 4-bromo-3-(trifluoromethyl)benzyl fluoride in a solvent like water, the system is partitioned into two regions:

The QM Region: This includes the atoms directly involved in the chemical transformation (the benzyl fluoride substrate and the attacking nucleophile). This region is treated with a high level of theory (like DFT) to accurately describe the electronic changes during bond formation and cleavage.

The MM Region: This consists of the thousands of surrounding solvent molecules. These are treated using classical molecular mechanics force fields, which is computationally much less expensive but still captures the electrostatic and van der Waals interactions between the solvent and the reacting species.

This approach is particularly well-suited for studying the SN2 reaction of this benzyl fluoride, as it can explicitly model the specific hydrogen-bonding interactions between water molecules and the fluorine atom that are crucial for activating the C-F bond and stabilizing the transition state. researchgate.netresearchgate.net QM/MM simulations can provide a more realistic free energy profile for the reaction in solution, accounting for both the electronic nature of the reaction and the dynamic effects of the solvent environment. researchgate.netbiorxiv.org

Applications of 4 Bromo 3 Trifluoromethyl Benzyl Fluoride As a Synthetic Building Block

Role in the Construction of Diverse Heterocyclic Systems

The electrophilic nature of the benzylic carbon in 4-bromo-3-(trifluoromethyl)benzyl fluoride (B91410) makes it a suitable reagent for the N-alkylation of various nitrogen-containing heterocycles, as well as for the synthesis of oxygen and sulfur-containing heterocyclic systems.

The synthesis of N-substituted pyrroles and indoles is a common application for benzyl (B1604629) halides. In a typical reaction, the nitrogen atom of the pyrrole (B145914) or indole (B1671886) ring acts as a nucleophile, displacing the halide from the benzyl group. While specific examples using 4-bromo-3-(trifluoromethyl)benzyl fluoride are not documented, the analogous 4-(trifluoromethyl)benzyl bromide is widely used in such synthetic transformations. For instance, N-alkylation of pyrrole with a suitable benzyl bromide derivative can be achieved to furnish N-benzylpyrroles. chim.it

Similarly, indole derivatives can be functionalized at the nitrogen atom. The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives highlights the incorporation of trifluoromethyl groups into indole structures, which are recognized for their biological activities. nih.govbeilstein-journals.orgbeilstein-archives.org The introduction of the 4-bromo-3-(trifluoromethyl)benzyl group onto the indole nitrogen would yield compounds with potential applications in medicinal chemistry.

Table 1: Synthesis of N-Substituted Pyrrole and Indole Derivatives This table is illustrative of general synthetic approaches and does not represent specific reactions with 4-Bromo-3-(trifluoromethyl)benzyl fluoride.

| Heterocycle | Reagent | Product |

| Pyrrole | 4-Bromo-3-(trifluoromethyl)benzyl halide | N-(4-Bromo-3-(trifluoromethyl)benzyl)pyrrole |

| Indole | 4-Bromo-3-(trifluoromethyl)benzyl halide | N-(4-Bromo-3-(trifluoromethyl)benzyl)indole |

The synthesis of functionalized pyridine (B92270) and quinoline (B57606) derivatives often involves the introduction of substituents through various synthetic strategies. While direct alkylation of the pyridine or quinoline nitrogen with a benzyl halide leads to pyridinium (B92312) or quinolinium salts, the 4-bromo-3-(trifluoromethyl)benzyl moiety can be incorporated into these scaffolds through multi-step synthetic sequences. For example, building blocks containing the trifluoromethyl group are crucial in the synthesis of trifluoromethylpyridines. nih.gov

The construction of quinoline scaffolds can be achieved through various methods, including those that allow for the introduction of a bromo-substituent. researchgate.netgoogle.comgoogle.com A 4-bromo-3-(trifluoromethyl)benzyl group could potentially be introduced as a substituent on a pre-formed quinoline ring or incorporated during the ring-forming reaction, leading to complex quinoline derivatives with potential biological activity. nih.govmdpi.com

Table 2: Examples of Functionalized Pyridine and Quinoline Scaffolds This table presents general structures and does not imply direct synthesis with 4-Bromo-3-(trifluoromethyl)benzyl fluoride.

| Scaffold | Potential Derivative |

| Pyridine | Pyridine substituted with a 4-Bromo-3-(trifluoromethyl)benzyl group |

| Quinoline | Quinoline substituted with a 4-Bromo-3-(trifluoromethyl)benzyl group |

The synthesis of oxygen and sulfur heterocycles can also utilize benzyl halide derivatives. For instance, O-alkylation of phenols or alcohols followed by cyclization reactions can lead to the formation of various oxygen-containing rings. Similarly, S-alkylation of thiols is a key step in the synthesis of many sulfur heterocycles. researchgate.netorganic-chemistry.org

The 4-bromo-3-(trifluoromethyl)benzyl group can be introduced into these systems by reacting the corresponding benzyl halide with a suitable oxygen or sulfur nucleophile. For example, the reaction of 4-(trifluoromethyl)benzyl bromide with a thiol can produce a thioether, which could be a precursor to more complex sulfur-containing heterocycles. chemicalbook.com

Table 3: Synthesis of Oxygen and Sulfur Heterocycles This table illustrates potential synthetic pathways.

| Heterocycle Type | Starting Material with Nucleophilic Center | Reagent | Product Type |

| Oxygen Heterocycle | Dihydroxy-aromatic compound | 4-Bromo-3-(trifluoromethyl)benzyl halide | Benzodioxole derivative |

| Sulfur Heterocycle | Mercapto-substituted precursor | 4-Bromo-3-(trifluoromethyl)benzyl halide | Thioether or subsequent cyclized product |

Integration into Complex Polycyclic Aromatic Structures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with fused aromatic rings. acs.orgnih.gov The introduction of substituents such as the 4-bromo-3-(trifluoromethyl)benzyl group can significantly modify their electronic properties and potential applications in materials science. While direct benzylation of PAHs is not a common synthetic route, this moiety can be incorporated through the synthesis of functionalized precursors that are then used in cyclization reactions to form the polycyclic system.

Precursor for Fluoroalkylation Reactions

The term "fluoroalkylation" generally refers to the introduction of a fluoroalkyl group into a molecule. While 4-bromo-3-(trifluoromethyl)benzyl fluoride itself contains a trifluoromethyl group, its primary role in the context of this section would be as a benzylating agent that introduces the entire 4-bromo-3-(trifluoromethyl)benzyl group. The trifluoromethyl group on the aromatic ring significantly influences the electronic properties of the molecule.

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. nih.gov Benzyl halides can participate in MCRs, often as the electrophilic component. For example, in a three-component reaction, an amine, an aldehyde, and an electrophile like 4-bromo-3-(trifluoromethyl)benzyl fluoride could potentially react to form a highly functionalized product. The synthesis of trisubstituted 3-iodoindoles through a four-component sequence showcases the utility of such complex reactions. beilstein-journals.org

Stereoselective Synthesis Applications

While direct applications of 4-bromo-3-(trifluoromethyl)benzyl fluoride in stereoselective synthesis are not extensively documented in publicly available research, its corresponding derivative, 4-bromo-3-(trifluoromethyl)benzyl bromide, serves as a crucial building block in the asymmetric synthesis of complex molecules. A notable example is in the preparation of enantiomerically enriched isoxazoline (B3343090) compounds, such as the ectoparasiticide afoxolaner. The stereocenter in these molecules is critical for their biological activity, making their stereoselective synthesis an area of significant research interest.

The synthesis of (S)-afoxolaner can be achieved through a phase-transfer-catalyzed reaction. In this key step, a precursor containing the 4-bromo-3-(trifluoromethyl)phenyl moiety is reacted with an oxime in the presence of a chiral phase-transfer catalyst. Quinine-based catalysts have been shown to be effective in inducing asymmetry in this reaction, leading to the formation of the desired (S)-enantiomer in excess. google.com

The general approach involves the reaction of an appropriate isoxazoline precursor with a benzyl halide, such as 4-bromo-3-(trifluoromethyl)benzyl bromide, under basic conditions in the presence of a chiral catalyst. The catalyst, typically a derivative of a cinchona alkaloid, facilitates the formation of a chiral ion pair, which then directs the alkylation to occur preferentially from one face of the nucleophile, resulting in an enantiomeric excess of one of the product enantiomers. google.com

Detailed research findings on a representative stereoselective synthesis to form an isoxazoline derivative are presented in the table below.

| Reactant 1 | Reactant 2 | Chiral Catalyst | Solvent | Base | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)methyl methanesulfonate | 4-bromo-3-(trifluoromethyl)phenol (precursor to the corresponding benzyl bromide) | Quinine-based phase transfer catalyst | Toluene (B28343) | Potassium carbonate | (S)-Afoxolaner | Not specified | google.com |

This example underscores the utility of the 4-bromo-3-(trifluoromethyl)phenyl motif, accessible from 4-bromo-3-(trifluoromethyl)benzyl fluoride, in the field of asymmetric synthesis. The ability to introduce this specific substituted phenyl group in a stereocontrolled manner is crucial for the development of new chiral therapeutic agents.

Synthesis and Characterization of Derivatives and Analogs of 4 Bromo 3 Trifluoromethyl Benzyl Fluoride

Modifications of the Aromatic Ring System

The benzene (B151609) ring of 4-Bromo-3-(trifluoromethyl)benzyl fluoride (B91410) is substituted with a bromine atom and a trifluoromethyl group, which are both deactivating, and a fluoromethyl group. The bromine and trifluoromethyl groups are strongly electron-withdrawing, influencing the regioselectivity of further electrophilic aromatic substitution reactions. columbia.edulibretexts.org These reactions typically require forcing conditions due to the deactivated nature of the ring. msu.edu

Introduction of Additional Substituents (e.g., Alkyl, Nitro, Amino Groups)

The introduction of new functional groups onto the aromatic ring can significantly alter the molecule's properties. The directing effects of the existing substituents play a critical role in determining the position of the incoming group. The trifluoromethyl group is a meta-director, while bromine is an ortho-, para-director. columbia.edu

Nitration: The introduction of a nitro group (–NO₂) is a common modification. Nitration of a similar compound, m-chlorobenzotrifluoride, with a mixture of concentrated nitric acid and sulfuric acid yields the product where the nitro group is directed to the position ortho to the trifluoromethyl group and meta to the chlorine. google.comgoogle.com Applying this to 4-Bromo-3-(trifluoromethyl)benzyl fluoride, the nitration would likely occur at the C2 or C6 position, ortho to the trifluoromethyl group. For instance, nitration of toluene (B28343) proceeds 20-25 times faster than benzene, while (trifluoromethyl)benzene reacts 40,000 times more slowly. columbia.edu

Amination: An amino group (–NH₂) can be introduced, often by first performing nitration and then reducing the nitro group. For example, 2-bromo-5-nitrobenzotrifluoride (B1266209) can be reduced to 5-amino-2-bromobenzotrifluoride (also known as 4-Bromo-3-(trifluoromethyl)aniline) using a Raney Nickel catalyst under hydrogen pressure. chemicalbook.com This aniline (B41778) derivative could then be further functionalized. Direct amination of the aromatic ring is less common but can be achieved through specialized methods.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups. However, this reaction is generally not effective on strongly deactivated rings like the one in the title compound. libretexts.org Alternative strategies, such as cross-coupling reactions on a derivative where the bromine has been converted to a more reactive functional group, might be employed.

Below is a table summarizing potential electrophilic aromatic substitution reactions on the 4-Bromo-3-(trifluoromethyl)benzyl fluoride scaffold.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-nitro-5-(trifluoromethyl)benzyl fluoride |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(fluoromethyl)-5-(trifluoromethyl)benzene |

| Reduction of Nitro | H₂, Raney Ni | 4-Bromo-2-amino-5-(trifluoromethyl)benzyl fluoride |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a transformation. ias.ac.in In the context of 4-Bromo-3-(trifluoromethyl)benzyl fluoride, isotopes such as deuterium (B1214612) (²H or D) and fluorine-18 (B77423) (¹⁸F) can be incorporated to study reaction kinetics and intermediates.

Deuterium Labeling: The benzylic protons can be replaced with deuterium to study mechanisms involving C-H bond cleavage at this position. For example, base-catalyzed isotopic exchange with deuterium oxide (D₂O) can be used to deuterate the benzylic position of alkylnitroaromatics, which are also electron-poor systems. nih.gov Such labeling would be crucial for kinetic isotope effect studies to determine if the benzylic C-H bond is broken in the rate-determining step of a reaction. Mechanistic studies involving deuterium labeling have been used to investigate the activation of benzylic C(sp³)–H bonds. researchgate.net

Fluorine-18 Labeling: For applications in Positron Emission Tomography (PET), the fluorine atom at the benzylic position can be replaced with the radioisotope ¹⁸F (half-life ≈ 110 minutes). scripps.edu This is typically achieved through nucleophilic substitution on a precursor containing a better leaving group, such as a bromide or tosylate, at the benzylic position. The stability of such ¹⁸F-labeled benzyl (B1604629) fluorides is a concern, as in vivo metabolism can release the fluoride ion. nih.gov Studies have shown that introducing an electron-withdrawing group, like a chlorine at the 3-position of the ring, can increase the stability of benzyl fluorides against defluorination. nih.gov Late-stage benzylic C–H fluorination using [¹⁸F]fluoride has also been developed for PET imaging applications. acs.org

Derivatization at the Benzylic Position

The benzylic fluoromethyl group (–CH₂F) is a key site for derivatization, primarily through nucleophilic substitution reactions where the fluoride ion acts as a leaving group. Although the C-F bond is strong, the benzylic position enhances its reactivity toward substitution, often proceeding through an Sₙ1 or Sₙ2 mechanism depending on the conditions. beilstein-journals.orgresearchgate.net

Conversion of Fluoride to Other Halogens or Functional Groups

The benzylic fluoride can be converted to other benzylic halides, which can be more versatile intermediates. For example, reaction with other halide ions (Cl⁻, Br⁻, I⁻) under appropriate conditions can facilitate a halogen exchange reaction. Benzylic bromides are common precursors for various nucleophilic substitutions. chemicalbook.com The conversion of benzylic alcohols to halides using reagents like thionyl chloride or phosphorus tribromide is a standard procedure that could be applied after initial hydrolysis of the fluoride. google.com

Formation of Benzylic Ethers, Amines, and Alcohols

Nucleophilic substitution of the benzylic fluoride with alcohols, amines, or water/hydroxide (B78521) allows for the synthesis of a variety of important derivatives.

Benzylic Ethers: Reaction with an alcohol (R'OH) or an alkoxide (R'O⁻), typically under basic conditions, yields the corresponding benzyl ether (Ar-CH₂-OR'). The Williamson ether synthesis, involving the reaction of an alcohol with a benzyl halide, is a classic method that is analogous to this transformation. organic-chemistry.org

Benzylic Amines: Amines (R'₂NH) can act as nucleophiles to displace the fluoride and form benzylic amines (Ar-CH₂-NR'₂). This reaction may require activation of the C-F bond, for example, by using hydrogen-bond donating agents. beilstein-journals.org

Benzylic Alcohols: Hydrolysis of the benzyl fluoride to the corresponding benzylic alcohol (Ar-CH₂-OH) can be achieved by reaction with water or hydroxide ions, often under forcing conditions or with acid catalysis. The resulting alcohol is a valuable intermediate for further reactions, such as oxidation to the aldehyde or esterification.

The table below illustrates the formation of various derivatives from 4-Bromo-3-(trifluoromethyl)benzyl fluoride at the benzylic position.

| Nucleophile | Reagent Example | Product Class | Product Name Example |

| Methoxide | CH₃ONa | Ether | 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene |

| Diethylamine | (C₂H₅)₂NH | Amine | N-(4-Bromo-3-(trifluoromethyl)benzyl)-N-ethylethanamine |

| Hydroxide | NaOH | Alcohol | (4-Bromo-3-(trifluoromethyl)phenyl)methanol |

| Thiophenolate | C₆H₅SNa | Thioether | 4-(Trifluoromethyl)benzyl phenyl sulfide (B99878) chemicalbook.com |

Transformations of the Trifluoromethyl Group

The trifluoromethyl (–CF₃) group is generally robust and chemically stable. tcichemicals.com However, under certain conditions, it can undergo transformations, providing another avenue for derivatization.

Selective transformations of the C–F bonds within the trifluoromethyl group are challenging but can be achieved. tcichemicals.com For instance, reaction with strong Brønsted superacids can lead to protolytic defluorination, forming reactive electrophilic species like difluorocarbocations or acylium cations, which can then react with nucleophiles. nih.gov This can lead to the formation of benzophenone (B1666685) or triarylmethanol derivatives in the presence of an arene like benzene. nih.gov

Additionally, reactions with certain nucleophiles can lead to the transformation of the CF₃ group. acs.org For example, under specific conditions, the CF₃ group can be hydrolyzed to a carboxylic acid group (–COOH), although this typically requires harsh conditions. Partial reduction to a difluoromethyl group (–CHF₂) is also a possible transformation. These modifications dramatically alter the electronic properties of the substituent, from strongly electron-withdrawing to, in the case of the carboxylic acid, a different type of deactivating group.

Conversion to Carboxylic Acids, Esters, and Amides

The conversion of a benzylic fluoride, such as in 4-bromo-3-(trifluoromethyl)benzyl fluoride, to carboxylic acids, esters, and amides involves the substitution of the fluoride ion and subsequent functional group manipulations. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making benzylic fluorides generally less reactive than their chloro, bromo, or iodo counterparts in traditional nucleophilic substitution reactions. nih.gov Consequently, methods for C-F bond activation are often necessary to facilitate these transformations.

Conversion to Carboxylic Acids

A direct conversion of the benzyl fluoride to a carboxylic acid is not a standard single-step transformation. A more plausible synthetic route involves a two-step process: hydrolysis of the benzyl fluoride to the corresponding alcohol, followed by oxidation.

Hydrolysis to 4-Bromo-3-(trifluoromethyl)benzyl alcohol: The hydrolysis of benzyl fluoride to benzyl alcohol can be achieved under acid-catalyzed conditions. acs.org This reaction would convert 4-bromo-3-(trifluoromethyl)benzyl fluoride into 4-bromo-3-(trifluoromethyl)benzyl alcohol.

Oxidation to 4-Bromo-3-(trifluoromethyl)benzoic acid: The resulting benzyl alcohol can then be oxidized to the corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This benzoic acid derivative is a known compound used in further chemical syntheses. biosynth.com

An alternative, though challenging, pathway could involve nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to form 4-bromo-3-(trifluoromethyl)benzyl cyanide. This reaction would require C-F activation, potentially using hydrogen-bond donors to stabilize the leaving fluoride ion. nih.gov The resulting nitrile could then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Synthesis of Esters and Amides

Esters and amides are typically synthesized from carboxylic acids or their activated derivatives (like acyl chlorides). Therefore, once 4-bromo-3-(trifluoromethyl)benzoic acid is obtained via the methods described above, standard esterification and amidation protocols can be applied.

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.

Amidation: The carboxylic acid can be converted to an amide by first activating it, for example, by forming an acyl chloride (using thionyl chloride, SOCl₂), and then reacting it with a primary or secondary amine. nih.gov

Direct synthesis from the benzyl fluoride would involve nucleophilic substitution with an alkoxide or an amide anion. Such reactions are difficult due to the strength of the C-F bond and would likely require specialized C-F activation conditions. nih.gov

| Target Derivative | Plausible Synthetic Route | Key Steps | General References |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Two-step: Hydrolysis then Oxidation | 1. Acid-catalyzed hydrolysis to benzyl alcohol. 2. Oxidation of the alcohol. | acs.orgbiosynth.com |

| Esters of the carboxylic acid | Three-step: Hydrolysis, Oxidation, then Esterification | 1. Hydrolysis to alcohol. 2. Oxidation to carboxylic acid. 3. Acid-catalyzed reaction with an alcohol. | acs.orgbiosynth.com |

| Amides of the carboxylic acid | Four-step: Hydrolysis, Oxidation, Activation, then Amidation | 1. Hydrolysis to alcohol. 2. Oxidation to carboxylic acid. 3. Conversion to acyl chloride. 4. Reaction with an amine. | acs.orgbiosynth.comnih.gov |

Reduction to Alkyl Groups

The reduction of the benzyl fluoride group (-CH₂F) to a methyl group (-CH₃) involves the cleavage of the C-F bond and its replacement with a carbon-hydrogen (C-H) bond, a process known as hydrogenolysis. As previously noted, the benzylic C-F bond is exceptionally strong and resistant to cleavage.

Direct hydrogenolysis of a benzyl fluoride is a chemically challenging transformation that typically requires harsh reaction conditions or highly specialized catalytic systems. While the hydrogenolysis of benzylic chlorides and bromides over palladium on carbon (Pd/C) is a standard procedure, the analogous reaction for fluorides is significantly more difficult.

A potential, albeit indirect, pathway for the reduction could involve the previously mentioned hydrolysis of the benzyl fluoride to 4-bromo-3-(trifluoromethyl)benzyl alcohol. acs.org The resulting benzylic alcohol is more amenable to hydrogenolysis. The reaction of benzylic alcohols with H₂ gas over a Pd/C catalyst can cleave the C-O bond to yield the corresponding methylarene. rsc.org This two-step sequence (hydrolysis followed by hydrogenolysis) represents a more feasible, though indirect, route for the conversion of 4-bromo-3-(trifluoromethyl)benzyl fluoride to 4-bromo-1-methyl-2-(trifluoromethyl)benzene.

No specific research findings detailing the direct reduction of 4-bromo-3-(trifluoromethyl)benzyl fluoride to the corresponding methyl-substituted compound were identified in a review of the available literature.

Synthesis of Conjugates and Bioconjugates

The synthesis of conjugates and bioconjugates involves covalently linking a molecule, such as the 4-bromo-3-(trifluoromethyl)benzyl moiety, to another chemical entity or a biomolecule. In this context, 4-bromo-3-(trifluoromethyl)benzyl fluoride can act as an electrophile, reacting with nucleophiles on the target molecule to form a new covalent bond.

The reactivity of benzyl fluorides in such conjugation reactions is often enhanced through C-F activation. nih.govbeilstein-journals.orgd-nb.info Protic solvents or hydrogen-bond donors can be employed to polarize the C-F bond and facilitate the departure of the fluoride ion, allowing for nucleophilic attack by functional groups such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) present on the molecule to be conjugated.

Potential conjugation reactions include:

N-Alkylation: Reaction with primary or secondary amines to form a new C-N bond, yielding a substituted benzylamine (B48309).

O-Alkylation (Ether Formation): Reaction with alcohols or phenols to form a C-O bond, yielding a benzyl ether.

S-Alkylation (Thioether Formation): Reaction with thiols to form a C-S bond, yielding a benzyl thioether.

C-Alkylation (Friedel-Crafts Reaction): In the presence of strong activating agents like hexafluoroisopropanol (HFIP), benzyl fluorides can undergo Friedel-Crafts-type reactions with electron-rich aromatic rings to form diarylmethanes. nih.gov

While these general principles apply to benzyl fluorides, specific examples of conjugates or bioconjugates derived directly from 4-bromo-3-(trifluoromethyl)benzyl fluoride are not detailed in the available scientific literature. However, the more reactive analog, 4-(trifluoromethyl)benzyl bromide, is noted as a useful building block for synthesizing biologically active molecules, suggesting that the 4-bromo-3-(trifluoromethyl)benzyl scaffold is of interest for creating complex molecular architectures. chemicalbook.com

| Reaction Type | Nucleophile | Conjugate Product Type | General References |

|---|---|---|---|

| N-Alkylation | Amine (R-NH₂) | Substituted Benzylamine | nih.govbeilstein-journals.org |

| O-Alkylation | Alcohol (R-OH) | Benzyl Ether | nih.govbeilstein-journals.org |

| S-Alkylation | Thiol (R-SH) | Benzyl Thioether | beilstein-journals.orgd-nb.info |

| Friedel-Crafts Alkylation | Arene (Ar-H) | Diaryl Methane | nih.gov |

| Phosphorylation | P(O)-H Compound | Benzyl Phosphine (B1218219) Oxide/Phosphonate | acs.org |

Advanced Spectroscopic and Analytical Research Techniques for 4 Bromo 3 Trifluoromethyl Benzyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Bromo-3-(trifluoromethyl)benzyl fluoride (B91410), offering precise information about the connectivity and spatial arrangement of atoms. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a suite of NMR experiments.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by mapping out correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 4-Bromo-3-(trifluoromethyl)benzyl fluoride, a COSY spectrum would reveal correlations between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. Additionally, a key correlation would be observed between the benzylic protons of the -CH₂F group and the benzylic fluoride atom.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum would show a direct correlation between the benzylic protons and the benzylic carbon, as well as correlations for each aromatic proton to its corresponding carbon atom. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the benzylic protons would show correlations to the aromatic carbon to which the benzyl (B1604629) group is attached, as well as to adjacent aromatic carbons. The protons on the aromatic ring would show correlations to neighboring carbons and the carbon of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. This is valuable for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal spatial proximities between the benzylic protons and the aromatic proton at the C2 position.

A summary of expected 2D NMR correlations for 4-Bromo-3-(trifluoromethyl)benzyl fluoride is presented below:

| Technique | Correlated Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Aromatic protons to adjacent aromatic protons; Benzylic protons to benzylic fluorine. |

| HSQC | ¹H - ¹³C (one bond) | Benzylic protons to benzylic carbon; Aromatic protons to their respective aromatic carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Benzylic protons to aromatic carbons; Aromatic protons to the trifluoromethyl carbon. |

| NOESY | ¹H - ¹H (through space) | Benzylic protons to the C2 aromatic proton. |

Given the presence of two distinct fluorine environments, ¹⁹F NMR spectroscopy is an exceptionally informative technique for analyzing 4-Bromo-3-(trifluoromethyl)benzyl fluoride. alfa-chemistry.combiophysics.org The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which generally results in well-resolved spectra. alfa-chemistry.combiophysics.org

The trifluoromethyl (-CF₃) group is expected to produce a singlet in the proton-decoupled ¹⁹F NMR spectrum, typically in the range of -60 to -70 ppm relative to CFCl₃. The benzylic fluoride (-CH₂F) group would appear at a significantly different chemical shift, generally more upfield. In a proton-coupled spectrum, the -CF₃ signal would remain a singlet (assuming no long-range coupling to aromatic protons is resolved), while the benzylic fluoride signal would appear as a triplet due to coupling with the two adjacent benzylic protons (²JHF).

| Fluorine Group | Expected Chemical Shift Range (vs. CFCl₃) | Expected Multiplicity (¹H-coupled) |

| Trifluoromethyl (-CF₃) | -60 to -70 ppm | Singlet |

| Benzylic Fluoride (-CH₂F ) | -200 to -220 ppm | Triplet |

Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as the rotation around single bonds. nih.govrsc.org For 4-Bromo-3-(trifluoromethyl)benzyl fluoride, VT NMR could be employed to study the rotational barrier around the bond connecting the aromatic ring and the benzylic carbon. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at a higher temperature. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters for the conformational exchange, such as the activation energy for bond rotation.

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. lcms.cz For 4-Bromo-3-(trifluoromethyl)benzyl fluoride (C₈H₅BrF₄), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This highly accurate mass measurement is crucial for confirming the identity of the compound, distinguishing it from isomers or other compounds with the same nominal mass.

Calculated Exact Mass for C₈H₅BrF₄:

Monoisotopic Mass: 255.9561 g/mol

This value would be compared against the experimentally determined mass from an HRMS instrument.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. chemrxiv.orgnih.gov The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For 4-Bromo-3-(trifluoromethyl)benzyl fluoride, common fragmentation pathways would likely involve the loss of the bromine or fluorine atoms, or cleavage of the benzylic group.

Plausible Fragmentation Pathways:

Loss of a Bromine radical: The molecular ion [M]⁺˙ could lose a bromine radical (˙Br) to form a [M-Br]⁺ ion.

Loss of a Fluorine radical from the benzyl group: The molecular ion could lose a fluorine radical (˙F) from the benzylic position.

Formation of a Tropylium-like ion: Cleavage of the C-C bond between the aromatic ring and the benzyl group could lead to the formation of characteristic fragment ions.

A table of predicted key fragment ions for 4-Bromo-3-(trifluoromethyl)benzyl fluoride is provided below:

| Precursor Ion (m/z) | Fragment Ion | m/z of Fragment Ion |

| 255.9561 | [C₈H₅F₄]⁺ | 177.0354 |

| 255.9561 | [C₈H₅BrF₃]⁺˙ | 236.9587 |

| 177.0354 | [C₇H₅F₃]⁺ | 158.0343 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The primary vibrational modes of interest in 4-Bromo-3-(trifluoromethyl)benzyl fluoride arise from the benzene ring, the trifluoromethyl (-CF₃) group, the benzyl fluoride (-CH₂F) group, and the carbon-bromine (C-Br) bond. By examining data from similar compounds, such as 4-bromobenzotrifluoride (B150022) and benzyl fluoride, a theoretical vibrational assignment can be constructed.

Expected Vibrational Modes for 4-Bromo-3-(trifluoromethyl)benzyl fluoride:

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.

-CH₂- Stretching: The methylene (B1212753) (-CH₂) group of the benzyl fluoride moiety will exhibit symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C-F Stretching (Trifluoromethyl): The C-F bonds of the -CF₃ group are strong and will produce intense absorption bands. Symmetric and asymmetric stretching vibrations for this group are typically observed in the broad range of 1350-1100 cm⁻¹.

C-F Stretching (Benzyl Fluoride): The C-F bond in the benzyl fluoride group is also expected to show a strong absorption, generally in the 1100-1000 cm⁻¹ region.

C-C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrational modes that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a change in polarizability are strong in the Raman spectrum. For instance, the symmetric stretching of the -CF₃ group would be expected to be more prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Frequencies for 4-Bromo-3-(trifluoromethyl)benzyl fluoride

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| -CH₂- Asymmetric Stretch | ~2925 | Medium | Medium |

| -CH₂- Symmetric Stretch | ~2850 | Medium | Medium |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |

| -CF₃ Asymmetric Stretch | ~1280 | Very Strong | Medium |

| -CF₃ Symmetric Stretch | ~1140 | Very Strong | Strong |

| C-F Stretch (Benzylic) | 1100 - 1000 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of 4-Bromo-3-(trifluoromethyl)benzyl fluoride.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the atomic positions can be determined.

While a crystal structure for 4-Bromo-3-(trifluoromethyl)benzyl fluoride has not been reported in the publicly accessible crystallographic databases, we can anticipate the type of information that would be obtained. For instance, the analysis would reveal the planarity of the benzene ring, the tetrahedral geometry of the benzyl carbon, and the rotational conformation of the trifluoromethyl group relative to the aromatic ring. Furthermore, intermolecular interactions such as halogen bonding (involving the bromine atom) and dipole-dipole interactions could be identified, which govern the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystal Data Parameters for 4-Bromo-3-(trifluoromethyl)benzyl fluoride

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| a (Å) | ~7-10 |

| b (Å) | ~10-15 |

| c (Å) | ~5-8 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1500 |

| Z (molecules per unit cell) | 4 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.